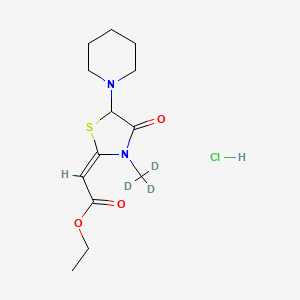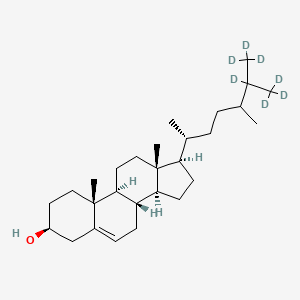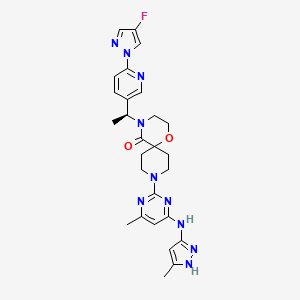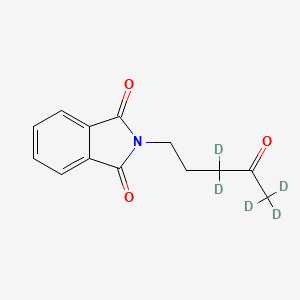
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 is a deuterated derivative of a phthalimide compound. Phthalimides are a class of organic compounds characterized by a phthalimide core structure, which is a bicyclic compound consisting of a benzene ring fused to an imide group. The deuterated version, this compound, is often used in scientific research to study the behavior and properties of the non-deuterated analogs due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phthalic anhydride and a deuterated amine.
Formation of Phthalimide: Phthalic anhydride reacts with the deuterated amine under reflux conditions in an appropriate solvent such as toluene or xylene to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then subjected to alkylation using a suitable alkylating agent, such as 4-bromopentanone, under basic conditions (e.g., using potassium carbonate) to introduce the 4-oxopentyl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Hydrolysis: The imide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of substituted phthalimides.
Hydrolysis: Formation of amines and carboxylic acids.
科学研究应用
2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Phthalimide: The non-deuterated analog of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione-d5.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom of the phthalimide ring.
Isoindoline Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways. The deuterated version also allows for detailed studies of reaction mechanisms and kinetic isotope effects.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
236.28 g/mol |
IUPAC 名称 |
2-(3,3,5,5,5-pentadeuterio-4-oxopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3/i1D3,5D2 |
InChI 键 |
DPATUMDQWSJANG-RPIBLTHZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCN1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
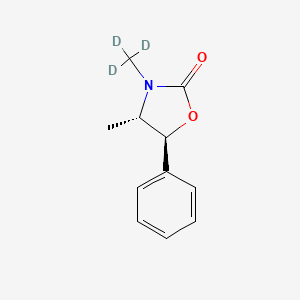
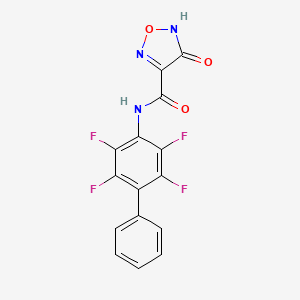
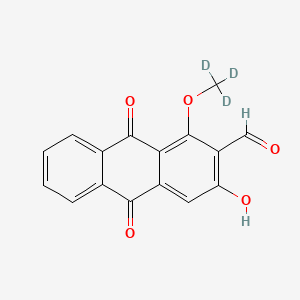

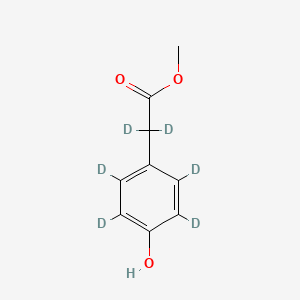

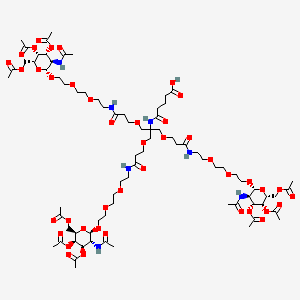
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
